Carisoprodol
Descripción
Propiedades
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCIYFFPZCNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Record name | CARISOPRODOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024733 | |
| Record name | Carisoprodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carisoprodol is a white powder. (NTP, 1992), Solid | |
| Record name | CARISOPRODOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carisoprodol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), slightly soluble, Soluble in most common organic solvents; practically insoluble in vegetable oils, In water, 30 mg/100 mL at 25 °C; 140 mg/100 mL water at 50 °C, 7.92e-01 g/L | |
| Record name | CARISOPRODOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carisoprodol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARISOPRODOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carisoprodol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Impurities: (2RS)-2-(hydroxymethyl)-2-methylpentyl (1-methylethyl)carbamate; 5-methyl-5-propyl-1,3-dioxan-2-one; 2-methyl-2-propylpropane-1,3-diol; meprobamate | |
| Record name | CARISOPRODOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
78-44-4 | |
| Record name | CARISOPRODOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carisoprodol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carisoprodol [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carisoprodol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | carisoprodol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carisoprodol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carisoprodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carisoprodol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARISOPRODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21925K482H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARISOPRODOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carisoprodol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 to 199 °F (NTP, 1992), 92 °C, 92 - 93 °C | |
| Record name | CARISOPRODOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carisoprodol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARISOPRODOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carisoprodol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Aminolysis of 5-Methyl-5-Propyl-1,3-Dioxane-2-One
The foundational method for this compound synthesis involves the aminolysis of 5-methyl-5-propyl-1,3-dioxane-2-one with isopropamide. This two-step process, as detailed in CN102531965A, begins with the preparation of the cyclic carbonate intermediate, 5-methyl-5-propyl-1,3-dioxane-2-one, which is subsequently reacted with isopropamide under mild conditions to yield 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate. The final step employs urea in a condensation reaction catalyzed by metal oxides, such as magnesium oxide or zinc oxide, to produce this compound. This method is favored industrially due to its reliance on inexpensive urea and simplified ammonia separation, which streamlines production.
Intermediate Synthesis via Urea Condensation
A complementary approach, outlined in CN103641744B, focuses on synthesizing the critical intermediate 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate. Starting with 2-methyl-2-propyl-1,3-propanediol (1,3-PD), the reaction with urea forms 5-methyl-5-propyl-1,3-dioxane-2-one, which undergoes aminolysis with isopropylamine. The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and hydrogen peroxide for oxidation ensures high regioselectivity, with reactions conducted at 30–40°C for 4 hours. This method optimizes intermediate purity, a critical factor in large-scale manufacturing.
Catalytic Methods Utilizing Carbon Dioxide
Al-Catalyzed One-Pot Synthesis
A groundbreaking methodology developed by Kleij et al. employs carbon dioxide as a renewable carbon feedstock for synthesizing this compound precursors. This one-pot, three-component reaction couples oxetanes, amines, and CO2 using an aluminum-based catalyst to form functionalized carbamates. The process involves the in situ generation of a six-membered cyclic carbonate from oxetane and CO2, followed by aminolysis with isopropylamine. The Al catalyst enhances reaction rates, reduces by-products, and operates under benign conditions (60–80°C, 24–48 hours), achieving yields exceeding 70%. This approach aligns with green chemistry principles by valorizing CO2 and minimizing hazardous waste.
Formal Synthesis of this compound
The Kleij group’s formal synthesis route demonstrates the versatility of CO2-derived intermediates. By substituting conventional phosgene-based reagents with CO2, this method avoids toxic by-products and simplifies purification. The key carbamate intermediate, 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, is synthesized with high chemoselectivity and subsequently condensed with urea to yield this compound.
Comparative Analysis of Synthetic Methods
Industrial Production Considerations
Scalability and Cost Efficiency
Traditional methods remain dominant in industrial settings due to their cost-effectiveness and operational simplicity. The use of urea as a nitrogen source and metal oxide catalysts ensures low raw material costs, with production scales exceeding 100 kg/batch. However, the reliance on petrochemical-derived intermediates, such as 1,3-PD, presents sustainability challenges.
Environmental Impact
The CO2-based method addresses ecological concerns by utilizing a greenhouse gas as a reagent. Despite higher catalyst costs, this approach reduces carbon footprints and aligns with regulatory trends favoring green manufacturing. Pilot-scale studies indicate potential for commercialization, particularly in regions with carbon capture infrastructure.
Análisis De Reacciones Químicas
Tipos de reacciones: Carisoprodol experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar su metabolito primario, meprobamato.
Hidrólisis: El compuesto puede sufrir hidrólisis para descomponerse en sus partes constituyentes.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno.
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis de this compound.
Principales productos:
Meprobamato: El metabolito primario formado a través de la oxidación.
Aplicaciones Científicas De Investigación
Clinical Applications
-
Musculoskeletal Disorders
- Carisoprodol is commonly prescribed for acute musculoskeletal pain, particularly in conditions like muscle spasms and injuries. Clinical trials have demonstrated its efficacy in providing significant relief from pain associated with back spasms . A notable study compared 250 mg and 350 mg dosages, revealing that both were effective, but the lower dose had a better safety profile with fewer adverse effects .
- Sedation and Anxiety Management
-
Withdrawal Management
- Case studies have documented instances of this compound withdrawal leading to severe symptoms such as delirium and hallucinations. These findings highlight the importance of careful monitoring when discontinuing high-dose regimens . The drug's potential for abuse necessitates caution in prescribing practices.
Pharmacokinetics
This compound is rapidly absorbed, with peak plasma concentrations typically reached within 1.5 to 1.7 hours post-administration. Its half-life ranges from 1.74 to 1.96 hours, with a bioavailability of approximately 92% . The metabolism primarily occurs via the CYP2C19 enzyme, resulting in variable exposure among different populations based on genetic factors affecting enzyme activity .
Safety Profile
While this compound is effective for pain relief, it is associated with several side effects including drowsiness, dizziness, and potential for dependence. The risk of withdrawal symptoms upon abrupt cessation underscores the need for gradual tapering in long-term users . Clinical studies have shown that impairment of psychomotor performance can occur during treatment, necessitating caution in activities requiring alertness .
Case Studies and Research Findings
- A study documented a case where a patient developed withdrawal-induced delirium after high-dose this compound use, highlighting the risks associated with unsupervised consumption from non-medical sources .
- Another investigation into this compound's effects on GABA_A receptors demonstrated its ability to potentiate GABAergic currents more effectively than meprobamate, suggesting unique pharmacological properties that warrant further exploration .
Mecanismo De Acción
Carisoprodol actúa como un depresor del sistema nervioso central. Interrumpe la comunicación neuronal dentro de la formación reticular y la médula espinal, lo que lleva a la sedación y la percepción alterada del dolor . El mecanismo exacto no se comprende completamente, pero se cree que involucra la modulación de los receptores GABA_A, similar a la acción de los barbitúricos . This compound se metaboliza en el hígado por la enzima CYP2C19 para formar meprobamato, que contribuye a sus efectos terapéuticos .
Compuestos similares:
Ciclobenzaprina: Otro relajante muscular utilizado para indicaciones similares, pero tiene una vida media más larga y un perfil de efectos secundarios diferente.
Singularidad: this compound es único en su rápido inicio de acción y su metabolismo a meprobamato, que tiene efectos terapéuticos adicionales . A diferencia de la ciclobenzaprina y la tizanidina, los efectos de this compound están más mediados centralmente, lo que lleva a sus propiedades sedantes distintas .
Comparación Con Compuestos Similares
Pharmacokinetic and Pharmacodynamic Comparison
| Compound | Half-Life (h) | Metabolism | Key Receptor Action | Abuse Potential | Withdrawal Symptoms |
|---|---|---|---|---|---|
| This compound | ~2 | CYP2C19 → meprobamate | GABAA potentiation | High (Schedule IV) | Insomnia, tremors, hallucinations |
| Meprobamate | 8–10 | CYP2C19 | Direct GABAA gating | High (Schedule IV) | Similar to this compound |
| Pentobarbital | 15–50 | Hepatic oxidation | GABAA potentiation | High (Schedule II) | Severe CNS depression, seizures |
| Chlordiazepoxide | 5–30 | CYP3A4 | GABAA modulation | Moderate (Schedule IV) | Anxiety rebound, seizures |
Clinical and Regulatory Considerations
- Efficacy : this compound 250 mg TID shows comparable efficacy to 350 mg with fewer adverse events (e.g., drowsiness) .
- Safety : Dose-dependent CNS depression (lethargy, ataxia) in rodents mirrors human risks, particularly with co-administered depressants .
- Regulatory Status : this compound’s Schedule IV classification in the U.S. (2011) and withdrawal from European markets (2007) reflect its abuse liability .
Actividad Biológica
Carisoprodol is a centrally acting muscle relaxant commonly prescribed for the treatment of acute musculoskeletal pain. Understanding its biological activity is crucial for assessing its therapeutic potential, safety, and risks associated with its use.
This compound's pharmacological effects are primarily attributed to its action on the central nervous system (CNS). It is believed to exert muscle relaxant effects by modulating GABA receptors, which are critical for inhibitory neurotransmission in the brain.
- GABA Receptor Modulation : Research indicates that this compound acts as an allosteric modulator of GABA receptors, enhancing GABA-mediated currents. Its efficacy and potency at these receptors are reportedly greater than those of its metabolite, meprobamate. The estimated effective concentration (EC) for this compound is approximately 142 μM .
- Pharmacokinetics : this compound is rapidly absorbed and distributed throughout the CNS, with a half-life of about 100 minutes. It is predominantly metabolized to meprobamate, which has a significantly longer half-life (6-17 hours), leading to potential accumulation during chronic use .
Biological Effects
- CNS Depressant Activity : this compound has been shown to produce notable CNS depressant effects, which can lead to sedation and impair cognitive function. This activity can be dangerous, particularly when combined with other CNS depressants such as benzodiazepines or opioids .
- Impact on Bone Health : Studies have demonstrated that this compound affects bone metabolism by reducing osteoblast activity while increasing osteoclast activity, leading to an imbalance in bone formation and resorption. Specifically, it downregulates genes involved in endochondral ossification, such as Sox9 and collagen type II .
- Withdrawal Symptoms : Case studies have documented withdrawal symptoms associated with high doses of this compound, including confusion, hallucinations, and delirium. For instance, one case involved a patient who developed severe symptoms after self-discontinuing high doses of this compound .
Table 1: Summary of Key Studies on this compound
Case Studies
- Case Study on Withdrawal : A notable case involved a 43-year-old woman who experienced severe psychiatric symptoms after discontinuing high doses of this compound taken over an extended period. This highlights the potential for dependency and the need for careful management when prescribing this medication .
- Abuse Patterns : In Norway, a study reported that a significant number of patients received this compound prescriptions at doses exceeding recommended guidelines, indicating a potential for abuse and misuse within the population .
Q & A
Q. What molecular dynamics (MD) protocols are recommended to study this compound’s metabolite (meprobamate) interactions with CNS targets?
- Methodological Answer : Simulate meprobamate’s binding to GABAA receptors using all-atom MD in a lipid bilayer. Compare free-energy landscapes (e.g., MM-PBSA) with experimental IC50 values from patch clamp studies. Validate via mutational analysis (e.g., α3-to-α1 subunit swaps) to confirm binding site specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
